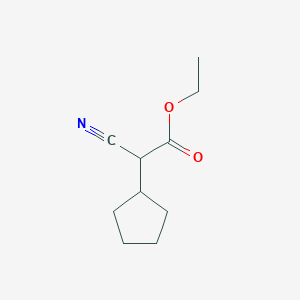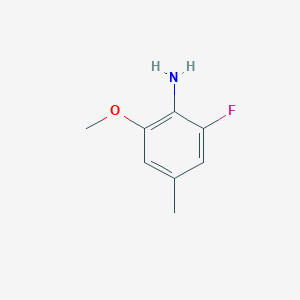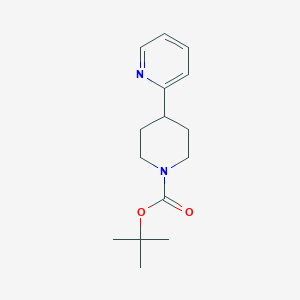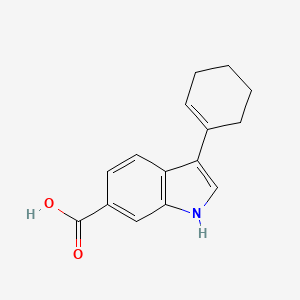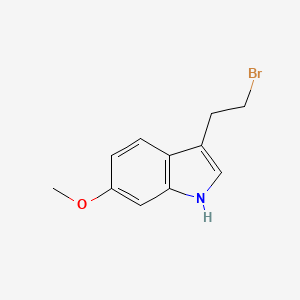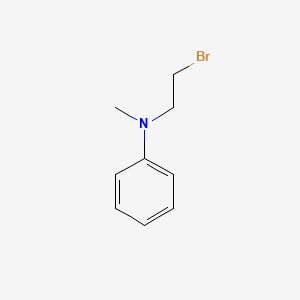
N-(2-Bromoethyl)-N-methylaniline
Descripción general
Descripción
N-(2-Bromoethyl)-N-methylaniline, also known as BEMA, is an organic compound with the chemical formula C9H12BrN. It is a colorless to yellow liquid that is used in scientific research for various purposes.
Aplicaciones Científicas De Investigación
Liver Metabolism of Halogenated Methylanilines : Research on rat liver microsomal metabolism of halogenated methylanilines, including 2-bromo-4-methylaniline, has been conducted. This study identified metabolites from side-chain C-hydroxylation and N-hydroxylation, among other reactions. The rate of metabolism was found to be influenced by the type of halogen substituent (Boeren et al., 1992).
Cross-Coupling Reactions in Organic Chemistry : N-(2-bromoallyl)-N-methylaniline has been used in regioselective zirconium-mediated cross-coupling reactions with alkenes and benzophenone, demonstrating its utility in organic synthesis (Barluenga et al., 1995).
Suzuki Cross-Coupling Reaction Studies : The compound has been involved in studies of Suzuki cross-coupling reactions, where its derivatives exhibit interesting non-linear optical properties and reactivity, providing insights into molecular structural features (Rizwan et al., 2021).
Industrial Applications in Alkylation : N-methylaniline, a related compound, is important in industries like paper, textile dyes, drugs, perfumes, and explosives. Vapour phase alkylation of aniline with methanol to form N-methylaniline has been optimized, highlighting its significance in industrial processes (Nehate & Bokade, 2009).
Electrochemical Studies : Poly(N-methylaniline) formation, redox behavior, and degradation have been investigated through spectroelectrochemical methods, contributing to the understanding of polymer electrochemistry (Planes et al., 2014).
Synthesis and Characterization of Derivatives : Various derivatives of N-methylaniline have been synthesized and characterized, providing insights into their chemical properties and potential applications in different fields. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide synthesis and characterization have been documented (Zhong-cheng & Shu Wan-yin, 2002).
Propiedades
IUPAC Name |
N-(2-bromoethyl)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNHRRGVZQEAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCBr)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501249 | |
| Record name | N-(2-Bromoethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51905-47-6 | |
| Record name | N-(2-Bromoethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



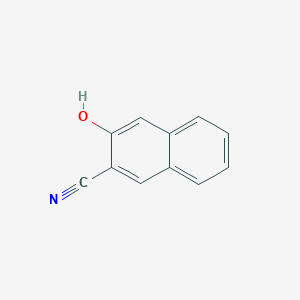
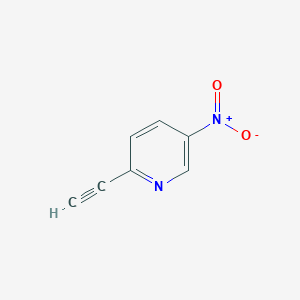
![6-Iodobenzo[d]thiazole-2(3H)-thione](/img/structure/B1610409.png)
![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)
